Differential Cytotoxicity: 6-Substituted 5,6-Dihydro-2H-pyran-2-one Derivatives vs. Non-Hydroxylated Analogs
The presence and configuration of the 2'-hydroxy group on the side chain of 6-substituted 5,6-dihydro-2H-pyran-2-one derivatives critically modulates cytotoxic activity. A study demonstrated that the 2'-dehydroxy derivative 5 of (6R,2′R)- and (6R,2′S)-6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one (1) exhibited the highest activity against HeLa cells [1]. This highlights the necessity of evaluating specific stereoisomers and substitution patterns, as the hydroxyl group's presence can either enhance or diminish potency depending on the cellular target, making generic substitution of the core scaffold unreliable.
| Evidence Dimension | Cytotoxicity against HeLa cancer cells |
|---|---|
| Target Compound Data | IC50 = 1.4 μM |
| Comparator Or Baseline | 2'-Dehydroxy derivative 5 of (6R,2′R)- and (6R,2′S)-1 |
| Quantified Difference | The 2'-dehydroxy derivative was identified as the most active among the tested stereoisomers and derivatives. |
| Conditions | HeLa cervical cancer cell line; MTT assay |
Why This Matters
This data directly informs the selection of 3-hydroxy-5,6-dihydro-2H-pyran-2-one derivatives for anticancer screening, as minor structural modifications to the hydroxyl groups drastically alter potency.
- [1] Ochi, R., Yoneyama, K., Nishiwaki, H., & Yamauchi, S. (2022). Syntheses of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives and their cytotoxicities. Phytochemistry Letters, 52, 118-121. View Source
